molecular formula C10H13Cl2F3N2O B1377161 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride CAS No. 1427380-42-4

2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride

Cat. No. B1377161
M. Wt: 305.12 g/mol
InChI Key: RMBFOAKSVIQFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride, or 2-AMPC-5-TFPH, is a synthetic organic compound that is used in a variety of scientific research applications. It is a versatile compound that has been studied for its biochemical and physiological effects, and its potential for use in a variety of laboratory experiments.

Scientific Research Applications

Toxicity and Safety in Industrial Applications

The aromatic amino compound 5-amino-2-(trifluoromethyl)pyridine, an intermediate in pharmaceutical synthesis, was reported to have toxic effects, including methemoglobinemia and toxic encephalopathy, following inhalation exposure. This underscores the need for caution in handling such compounds in industrial settings (Tao, Shi, Han, Jian, & Li, 2022).

Synthesis and Chemical Transformations

  • A strategy involving azirines for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates highlights the utility of trifluoromethyl-containing building blocks in preparing substituted aminopyrroles, indicative of the compound's role in synthesizing complex heterocycles (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
  • The preparation of pyrazolo[1,5-a]pyridines through azirine intermediates, incorporating trifluoromethylpyridine, demonstrates the compound's potential in crafting novel heterocyclic structures, relevant for pharmaceutical development (Greszler & Stevens, 2009).

Material Science and Polymer Chemistry

The synthesis of soluble polyimides derived from the polycondensation of aromatic diamines containing pyridine and fluorine, including the use of related pyridine derivatives, underscores the importance of these compounds in developing advanced materials with unique properties, such as high thermal stability and solubility in common solvents (Zhang, Li, Wang, Zhao, Shao, & Ma, 2007).

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3N2O.ClH/c1-9(2,15)5-17-8-7(11)3-6(4-16-8)10(12,13)14;/h3-4H,5,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBFOAKSVIQFLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=C(C=C(C=N1)C(F)(F)F)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride

CAS RN

1427380-42-4
Record name 2-Propanamine, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427380-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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